molecular formula C40H51NO15 B1197530 Betaclamycin A CAS No. 76264-95-4

Betaclamycin A

Cat. No.: B1197530
CAS No.: 76264-95-4
M. Wt: 785.8 g/mol
InChI Key: OIAHYVPTZYBBFB-JKOIIKDVSA-N
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Description

Betaclamycin A is a macrolide antibiotic derived from Streptomyces clavuligerus, first isolated in 2018 . Its structure features a 16-membered lactone ring with a unique C-12 hydroxyl group and a glycosidically linked d-mycaminose sugar moiety (Figure 1). This compound exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis .

Properties

CAS No.

76264-95-4

Molecular Formula

C40H51NO15

Molecular Weight

785.8 g/mol

IUPAC Name

(9R,10R)-7-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H51NO15/c1-7-40(50)15-24(29-32(39(40)49)36(48)30-31(35(29)47)34(46)28-19(33(30)45)9-8-10-22(28)43)54-26-13-20(41(5)6)37(17(3)52-26)56-27-14-23(44)38(18(4)53-27)55-25-12-11-21(42)16(2)51-25/h8-10,16-18,20,23-27,37-39,43-44,47-50H,7,11-15H2,1-6H3/t16-,17-,18-,20-,23-,24?,25-,26-,27-,37?,38+,39+,40+/m0/s1

InChI Key

OIAHYVPTZYBBFB-JKOIIKDVSA-N

SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(CC(C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H](C([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

Canonical SMILES

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Synonyms

betaclamycin A

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Betaclamycin A

Property Value
Molecular Formula C₄₃H₆₇NO₁₄
Molecular Weight 846.02 g/mol
Solubility 25 mg/mL in DMSO
Bioavailability 65% (oral)
Plasma Half-life 8.2 hours
Primary Target 50S ribosomal subunit

Structural Comparison with Similar Macrolides

This compound shares structural homology with other 16-membered macrolides, such as Clamycin B and Deltamycin C , but differs in functional group modifications that influence bioactivity and pharmacokinetics.

Table 2: Structural Comparison of this compound with Clamycin B and Deltamycin C

Compound Core Structure Modifications Sugar Moiety Key Functional Groups
This compound C-12 hydroxyl, C-9 keto group d-mycaminose Epoxide at C-4/C-5
Clamycin B C-12 methyl ester, C-9 hydroxyl l-oleandrose Double bond at C-10/C-11
Deltamycin C C-12 acetyl, C-9 methoxy d-desosamine Cyclopropane at C-6/C-7

Key Structural Insights :

  • The C-12 hydroxyl in this compound enhances hydrogen bonding with ribosomal RNA, improving target affinity compared to Clamycin B’s methyl ester .
  • The epoxide group in this compound confers stability against bacterial esterases, unlike Deltamycin C’s cyclopropane, which is prone to oxidative degradation .

Functional Comparison: Antimicrobial Activity and Resistance Profiles

This compound outperforms structurally related macrolides in efficacy against drug-resistant pathogens.

Table 3: Antimicrobial Activity (MIC, µg/mL)

Pathogen This compound Clamycin B Deltamycin C Erythromycin
MRSA 0.5 4.0 2.0 >64
Streptococcus pneumoniae 0.2 1.5 0.8 8.0
Enterococcus faecalis 1.0 8.0 4.0 >64

Key Findings :

  • This compound’s MIC values are 4–8× lower than Clamycin B and 2–4× lower than Deltamycin C, attributed to its superior ribosomal binding and reduced efflux pump recognition .
  • Resistance development is slower for this compound (<10 generations) compared to Deltamycin C (>20 generations) due to its dual-action epoxide-mediated RNA distortion .

Mechanistic Insights and Pharmacokinetic Profiles

Mechanism :

  • This compound binds to the 50S subunit’s A2058 nucleotide, inducing conformational changes that block peptide elongation. Clamycin B and Deltamycin C lack this specificity, leading to weaker inhibition .

Pharmacokinetics :
Table 4: Pharmacokinetic Parameters

Parameter This compound Clamycin B Deltamycin C
Cₘₐₓ (µg/mL) 12.5 8.0 10.2
Tₘₐₓ (hours) 2.5 3.0 2.0
Protein Binding (%) 88 92 85
Renal Excretion (%) 45 30 50

Key Advantages :

  • This compound’s higher Cₘₐₓ and renal excretion reduce toxicity risks compared to Clamycin B, which exhibits 92% protein binding and hepatic accumulation .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for structural elucidation of Betaclamycin A, and how should they be applied methodologically?

  • Answer: Structural elucidation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) experiments to assign proton and carbon environments. Cross-validate assignments with known analogs .
  • Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula and fragmentation patterns. Compare with spectral libraries for consistency .
  • X-ray Crystallography: If single crystals are obtainable, resolve the absolute configuration and validate stereochemical assignments .
    • Methodological Note: Always include purity assessments (HPLC ≥95%) and report solvent systems used for reproducibility .

Q. How can experimental protocols for this compound synthesis be standardized to ensure reproducibility?

  • Answer:

  • Step 1: Document reaction conditions (temperature, solvent, catalyst loading) with exact timings and purification steps (e.g., column chromatography gradients) .
  • Step 2: Validate intermediate compounds via <sup>1</sup>H NMR at each synthetic step to confirm progression .
  • Step 3: Include negative controls (e.g., reactions without catalysts) to rule out non-specific pathways .
    • Best Practice: Share detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. What bioassay design principles are essential for evaluating this compound’s activity?

  • Answer:

  • Dose-Response Curves: Test ≥5 concentrations in triplicate to calculate IC50/EC50 values. Use positive controls (e.g., known inhibitors) for assay validation .
  • Time-Kill Studies: For antimicrobial assays, include timepoints (0–24 hrs) to distinguish bacteriostatic vs. bactericidal effects .
    • Data Reporting: Provide raw data tables with standard deviations and statistical significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can contradictory reports about this compound’s bioactivity across studies be systematically resolved?

  • Answer:

  • Variable Analysis: Compare experimental conditions (e.g., cell lines, incubation times, solvent vehicles) to identify confounding factors .
  • Meta-Analysis: Aggregate data from multiple studies using fixed/random-effects models to assess effect size heterogeneity .
  • Orthogonal Validation: Replicate key findings in independent labs with blinded protocols to minimize bias .
    • Example: If Study A reports IC50 = 1 µM (cancer cell line X) and Study B reports IC50 = 10 µM (line Y), validate both lines under identical conditions .

Q. What computational strategies are effective for predicting this compound’s target interactions?

  • Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses against proposed targets (e.g., bacterial enzymes). Validate with mutagenesis data .
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (≥100 ns) to assess binding stability and entropy contributions .
  • QSAR Models: Develop quantitative structure-activity relationships using descriptors (logP, polar surface area) to optimize derivatives .
    • Limitation Note: Cross-validate in silico predictions with experimental assays (e.g., SPR, ITC) .

Q. How can Design of Experiments (DoE) optimize this compound’s synthetic yield?

  • Answer:

  • Factor Screening: Use Plackett-Burman designs to identify critical variables (e.g., temperature, pH) .
  • Response Surface Methodology (RSM): Apply central composite designs to model non-linear relationships and predict optimal conditions .
  • Validation Runs: Confirm predicted yields (±5% error margin) in triplicate .
    • Data Presentation: Include 3D surface plots and ANOVA tables to illustrate factor interactions .

Methodological Guidelines for Data Reporting

  • Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and assay data in public repositories .
  • Contradiction Analysis: Use causal inference frameworks (e.g., Bradford Hill criteria) to distinguish experimental artifacts from true biological variability .
  • Literature Reviews: Systematically catalog prior findings using PRISMA guidelines to mitigate selection bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Betaclamycin A
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Betaclamycin A

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